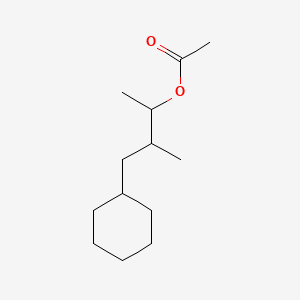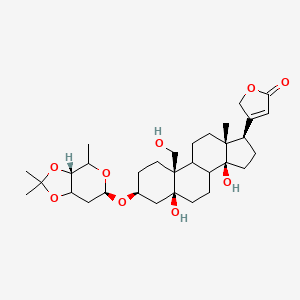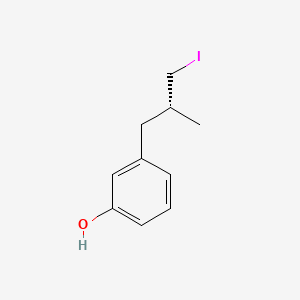
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, is a specialized organic compound characterized by a phenolic hydroxyl group attached to a benzene ring, which in turn is connected to a 3-iodo-2-methylpropyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenol and 3-iodo-2-methylpropyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).
Procedure: The phenol is first deprotonated using the base to form a phenoxide ion, which then reacts with 3-iodo-2-methylpropyl chloride to form the desired product.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, can undergo oxidation reactions to form quinones or iodonium ylides.
Reduction: Reduction reactions can be performed to convert the iodine atom to an iodide.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine reagents such as iodobenzene diacetate (IBD) or iodobenzene di(trifluoroacetate) (IBTA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones and iodonium ylides.
Reduction Products: Iodides.
Substitution Products: Various phenolic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of phenolic compounds in biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Phenol, 3-(3-iodo-2-methylpropyl)-, (R)-, exerts its effects involves its interaction with molecular targets and pathways. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing biological processes and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Phenol, 3-iodo-
Phenol, 4-iodo-
Phenol, 2-methylpropyl-
Eigenschaften
CAS-Nummer |
143239-04-7 |
|---|---|
Molekularformel |
C10H13IO |
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
3-[(2R)-3-iodo-2-methylpropyl]phenol |
InChI |
InChI=1S/C10H13IO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
ZAHQYHPWGLDSPB-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CC1=CC(=CC=C1)O)CI |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


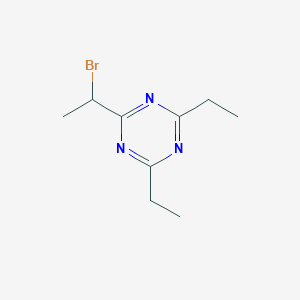
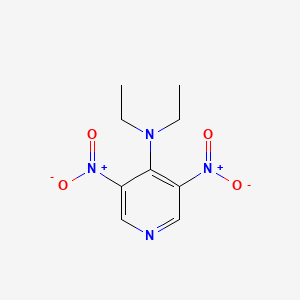
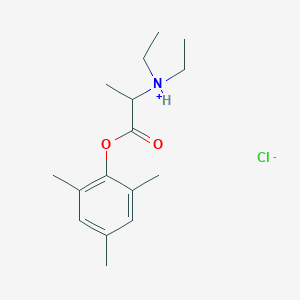
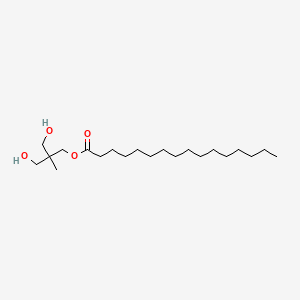

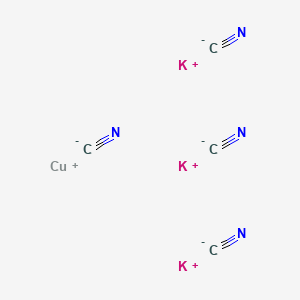
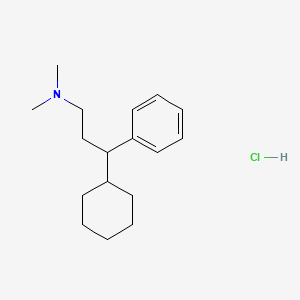
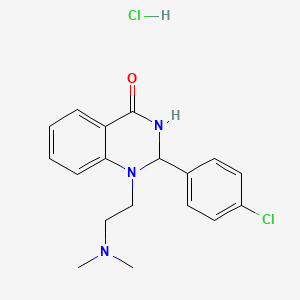

![Propanenitrile, 3-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B15342034.png)
